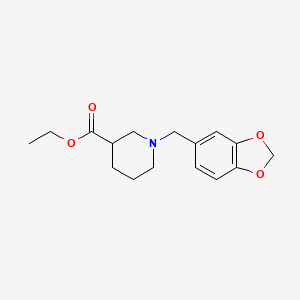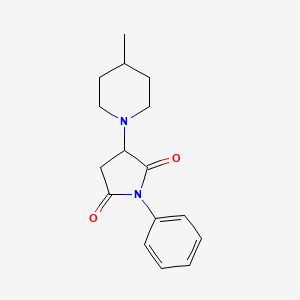![molecular formula C28H38ClN B5090711 2-adamantyl{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine](/img/structure/B5090711.png)
2-adamantyl{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-adamantyl{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine, also known as Memantine, is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It is used as a medication for the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders. Memantine has been shown to be effective in improving cognitive function, reducing behavioral symptoms, and delaying disease progression in patients with Alzheimer's disease.
Mecanismo De Acción
2-adamantyl{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine works by blocking the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking the receptor, 2-adamantyl{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine reduces the excessive activation of the receptor, which is thought to contribute to the neurodegeneration seen in Alzheimer's disease and other neurological disorders. 2-adamantyl{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
2-adamantyl{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine has been shown to improve cognitive function, reduce behavioral symptoms, and delay disease progression in patients with Alzheimer's disease. It has also been shown to have neuroprotective effects in animal models of Parkinson's disease and multiple sclerosis. 2-adamantyl{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine has been found to have a good safety profile and is generally well-tolerated by patients.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-adamantyl{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine has several advantages for lab experiments, including its ability to block the NMDA receptor and its neuroprotective effects. However, 2-adamantyl{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine is not specific to the NMDA receptor and can also affect other receptors, which may complicate the interpretation of results. In addition, 2-adamantyl{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine has a relatively short half-life, which may require frequent dosing in experiments.
Direcciones Futuras
There are several future directions for research on 2-adamantyl{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine. One area of interest is the development of more specific NMDA receptor antagonists that can target specific subtypes of the receptor. Another area of interest is the development of combination therapies that can target multiple pathways involved in neurodegeneration. Finally, there is a need for more research on the long-term effects of 2-adamantyl{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine and other NMDA receptor antagonists on cognitive function and neurodegeneration.
Métodos De Síntesis
2-adamantyl{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine is synthesized through a multi-step process starting with the reaction of 4-chlorobenzyl cyanide with 1-adamantylamine to form 1-(4-chlorobenzyl)-1-adamantylamine. The resulting compound is then reacted with 2-bromoethylamine hydrobromide to form 2-(4-chlorobenzyl)-1-adamantyl-1-(2-hydroxyethyl)amine. The final step involves the reaction of the intermediate with 2-adamantylamine to form 2-adamantyl{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine or 2-adamantyl{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine.
Aplicaciones Científicas De Investigación
2-adamantyl{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine has been extensively studied for its potential therapeutic effects in neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has been found to improve cognitive function, reduce behavioral symptoms, and delay disease progression in patients with Alzheimer's disease. 2-adamantyl{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine has also been shown to have neuroprotective effects in animal models of Parkinson's disease and multiple sclerosis.
Propiedades
IUPAC Name |
N-[1-[3-(4-chlorophenyl)-1-adamantyl]ethyl]adamantan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38ClN/c1-17(30-26-22-8-18-6-19(10-22)11-23(26)9-18)27-12-20-7-21(13-27)15-28(14-20,16-27)24-2-4-25(29)5-3-24/h2-5,17-23,26,30H,6-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APOJPAZGQAQZHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)(C2)C4=CC=C(C=C4)Cl)NC5C6CC7CC(C6)CC5C7 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-[3-(4-chlorophenyl)-1-adamantyl]ethyl]adamantan-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-methoxyphenyl)-N-{[2-(4-morpholinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}ethanamine](/img/structure/B5090637.png)
![1,3-dichloro-2-[3-(3-ethoxyphenoxy)propoxy]benzene](/img/structure/B5090647.png)

![4-{[(cyclopropylmethyl)(propyl)amino]methyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5090655.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-3-chloro-4-methoxybenzamide](/img/structure/B5090664.png)
![16-{[(4-chlorophenyl)amino]carbonyl}tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylic acid](/img/structure/B5090667.png)
![(3aS*,6aR*)-3-[3-(4-methoxyphenyl)propyl]-5-(1-pyrrolidinylsulfonyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5090678.png)
![5-[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]-6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B5090692.png)


![N,N-dibenzyl-1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-2-methyl-1-propanamine](/img/structure/B5090730.png)
![ethyl 4-{3-[benzyl(methyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B5090735.png)
